![molecular formula C18H18N4O4S B2565299 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034484-62-1](/img/structure/B2565299.png)
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Potential and Heterocyclic Synthesis
Antibacterial Agents
Research into novel analogs of benzothiazole-substituted pyrazole derivatives has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests that structurally related compounds, like the one , could have potential applications in the development of new antibacterial drugs (Palkar et al., 2017).
Antimycobacterial Activity
Compounds synthesized from pyridine and pyrazine substituted with oxadiazole derivatives have demonstrated activity against Mycobacterium tuberculosis. Given the structural similarity, there is potential for the investigated compound to contribute to antimycobacterial research, offering insights into novel therapeutic agents (Gezginci et al., 1998).
Heterocyclic Synthesis for Drug Discovery
The synthesis of thiophenylhydrazonoacetates and their conversion into various heterocyclic derivatives underscores the importance of such chemical transformations in drug discovery. These synthetic pathways are essential for creating libraries of compounds with potential pharmacological applications, suggesting that research into the specified compound could yield valuable heterocyclic synthons for drug development (Mohareb et al., 2004).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities. They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
The exact mode of action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. It’s worth noting that these compounds often work by interacting with their targets at a molecular level, leading to changes in the function of the target .
Biochemical Pathways
The affected pathways can vary widely depending on the specific 1,2,4-oxadiazole derivative and its targets. For example, some derivatives have been found to affect pathways related to cancer therapy and age-related diseases .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-oxadiazole derivatives can vary depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 1,2,4-oxadiazole derivatives can vary widely. For example, some derivatives have been found to have anti-inflammatory and analgesic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4-oxadiazole derivatives. These factors can include things like temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-9-19-17(26-21-9)14-11-6-7-24-8-13(11)27-18(14)20-16(23)15-10-4-2-3-5-12(10)25-22-15/h2-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJIBDIKIJUEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=NOC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide |
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